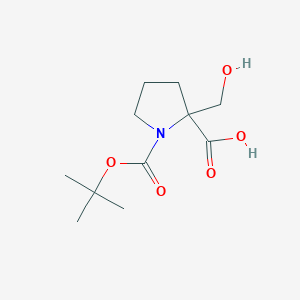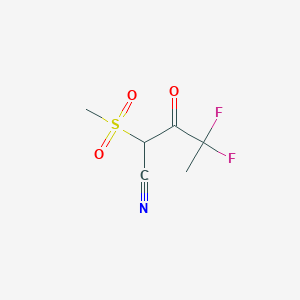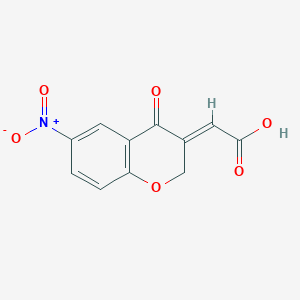
N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide is a synthetic organic compound with the chemical formula C16H18N2O5. It belongs to the class of coumarin derivatives, which are known for their diverse biological activities. This compound is characterized by a chromen-2-one core structure substituted with a nitro group at the 6-position and a heptanamide chain at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Knoevenagel condensation reaction, where salicylaldehyde reacts with ethyl acetoacetate in the presence of a base such as piperidine.
Nitration: The chromen-2-one core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Amidation: The final step involves the reaction of the nitrated chromen-2-one with heptanoyl chloride in the presence of a base like pyridine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Reduction: N-(6-Amino-2-oxo-2H-chromen-3-yl)heptanamide.
Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.
Hydrolysis: 6-Nitro-2-oxo-2H-chromen-3-carboxylic acid and heptanamide.
Wissenschaftliche Forschungsanwendungen
N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chromen-2-one core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation, contributing to its antioxidant and anti-inflammatory properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin: The parent compound of N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide, known for its anticoagulant and antimicrobial properties.
7-Hydroxycoumarin: A hydroxylated derivative with enhanced antioxidant and anticancer activities.
4-Methylcoumarin: A methylated derivative with potential antimicrobial and anti-inflammatory effects.
Uniqueness
This compound is unique due to the presence of both a nitro group and a heptanamide chain, which confer distinct chemical and biological properties. The nitro group enhances its reactivity and potential for bioreduction, while the heptanamide chain may improve its solubility and bioavailability.
Eigenschaften
CAS-Nummer |
852-32-4 |
|---|---|
Molekularformel |
C16H18N2O5 |
Molekulargewicht |
318.32 g/mol |
IUPAC-Name |
N-(6-nitro-2-oxochromen-3-yl)heptanamide |
InChI |
InChI=1S/C16H18N2O5/c1-2-3-4-5-6-15(19)17-13-10-11-9-12(18(21)22)7-8-14(11)23-16(13)20/h7-10H,2-6H2,1H3,(H,17,19) |
InChI-Schlüssel |
YXDVLGUASFCBKD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)NC1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


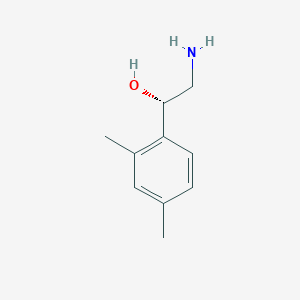
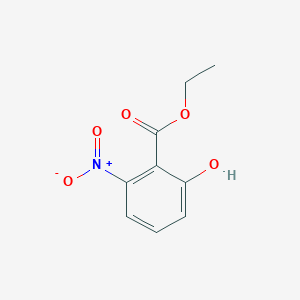

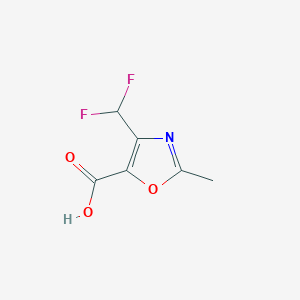
![2-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)methyl)-N,N-dimethylaniline](/img/structure/B13076283.png)
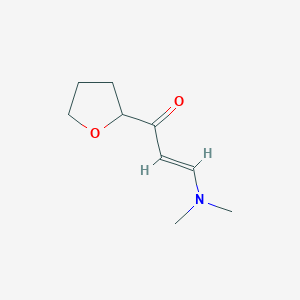
![5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B13076285.png)
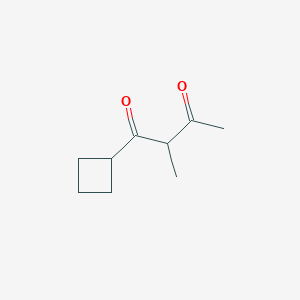
![5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile](/img/structure/B13076300.png)
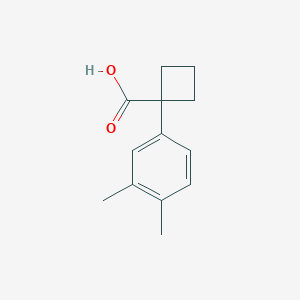
![tert-ButylN-[(3S,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B13076313.png)
